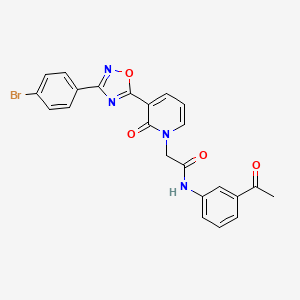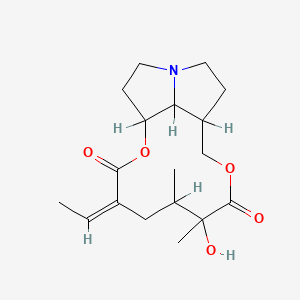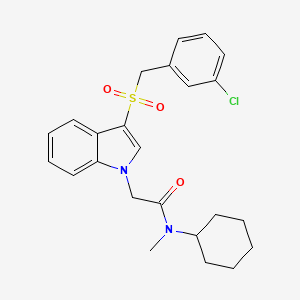
1-((2-chlorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-chlorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, also known as CSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CSP is a piperidine-based compound that contains a sulfonyl and triazole group, making it a unique and versatile chemical structure.
Wissenschaftliche Forschungsanwendungen
It appears that there is limited information available online regarding the specific scientific research applications of “1-((2-chlorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine”. However, based on the structure and known activities of similar compounds, we can infer potential applications in various fields. Below are some general applications for triazole derivatives, which may be relevant to this compound:
Antimicrobial Activity
Triazole derivatives have been studied for their potential antimicrobial properties. For example, certain triazole compounds have shown activity against bacterial and fungal strains by interacting with key proteins within the pathogens .
Anticancer Activity
Some triazole derivatives have been synthesized and evaluated for their selectivity against cancer cell lines. These compounds can be designed to target specific pathways or proteins associated with cancer growth and proliferation .
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4-(triazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S/c14-12-3-1-2-4-13(12)21(19,20)17-9-5-11(6-10-17)18-15-7-8-16-18/h1-4,7-8,11H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKFXLXSCKENNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-chlorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-methoxyphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2965093.png)
![Methyl 2-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2965095.png)

![1-(1-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2965097.png)
![(2,6-Dimethylmorpholino)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2965099.png)


![9,9-dimethyl-6-(4-propan-2-ylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2965107.png)
![2-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2965108.png)
![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2965109.png)